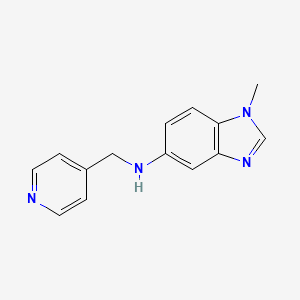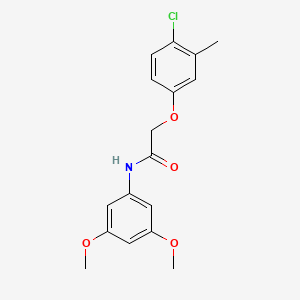![molecular formula C18H19ClN2O B5755839 N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methylbenzamide is a synthetic organic compound that features a pyrrolidine ring, a chloro-substituted phenyl group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methylbenzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Substitution Reaction: The chloro-substituted phenyl group is introduced via a substitution reaction, where a chlorine atom is added to the phenyl ring using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Amide Bond Formation: The final step involves the formation of the amide bond between the pyrrolidine-substituted phenyl group and the 4-methylbenzoyl chloride. This is typically achieved through a condensation reaction using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohols or amines.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique structural features make it useful in the development of new materials or as a precursor in the synthesis of more complex molecules.
作用機序
The mechanism of action of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the chloro-substituted phenyl group contribute to its binding affinity and selectivity. The compound may inhibit or activate biological pathways by modulating the activity of its targets, leading to various pharmacological effects.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)pyrrolidine-2-carboxamide
- 4-(pyrrolidin-1-yl)benzonitrile
- N-(3-chlorophenyl)pyrrolidine-2,5-dione
Uniqueness
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methylbenzamide is unique due to the presence of both a pyrrolidine ring and a chloro-substituted phenyl group, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
特性
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-4-6-14(7-5-13)18(22)20-15-8-9-17(16(19)12-15)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUGVEKFPLPJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(2-hydroxyphenyl)diazenyl]-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide](/img/structure/B5755756.png)
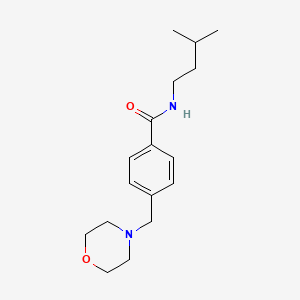
![2-(4-CYANOPHENOXY)-N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5755766.png)
![3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2,5-DIMETHYLPHENYL)BENZAMIDE](/img/structure/B5755769.png)
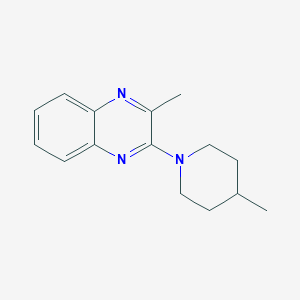
![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
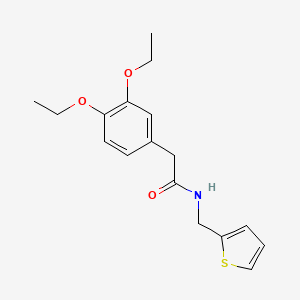
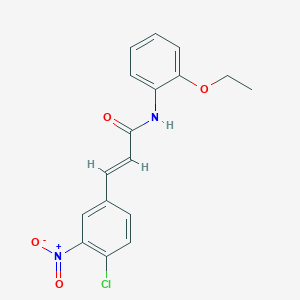
![N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)

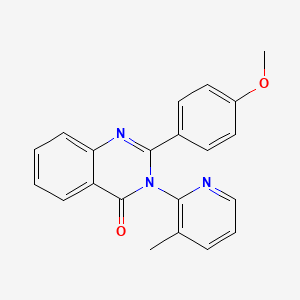
![N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755852.png)
